molecular formula C8H9N3 B095047 1-(1H-Benzimidazol-1-yl)methanamine CAS No. 18249-94-0

1-(1H-Benzimidazol-1-yl)methanamine

Cat. No.: B095047
CAS No.: 18249-94-0
M. Wt: 147.18 g/mol
InChI Key: YKVYGWIKNONFHL-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-1-yl)methanamine is a benzimidazole derivative featuring a methanamine group (-CH₂NH₂) attached to the N1 position of the benzimidazole ring. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, known for their versatility in medicinal chemistry, coordination chemistry, and material science. The substitution pattern on the benzimidazole core significantly influences physicochemical properties and biological activity.

For example, reduction of the hydroxyl group in (1H-benzimidazol-1-yl)methanol via catalytic hydrogenation or substitution reactions could yield the target amine. Benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives (e.g., iminodiacetic acid or thiodiacetic acid) under acidic conditions .

Properties

CAS No.

18249-94-0

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

benzimidazol-1-ylmethanamine

InChI

InChI=1S/C8H9N3/c9-5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5,9H2

InChI Key

YKVYGWIKNONFHL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2CN

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CN

Synonyms

1H-Benzimidazole-1-methanamine(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzimidazole Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituent Position/Group Key Properties/Applications References
1-(1H-Benzimidazol-1-yl)methanamine Benzimidazole -CH₂NH₂ at N1 Ligand for metal coordination
1-(1H-Benzimidazol-2-yl)methanamine Benzimidazole -CH₂NH₂ at C2 Higher basicity due to C2 substitution
1-(1H-Imidazol-1-yl)methanamine Imidazole (non-fused) -CH₂NH₂ at N1 Simpler structure, lower molecular weight
1-(1-Benzyl-1H-imidazol-2-yl)methanamine Imidazole + benzyl group -CH₂NH₂ at C2, benzyl at N1 Enhanced lipophilicity
1-[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine Phenyl + imidazole -CH₂NH₂ on phenyl, imidazole at C2 Chelating agent for transition metals

Physicochemical and Spectroscopic Comparisons

  • Synthetic Yields :

    • Benzimidazole derivatives synthesized via cyclocondensation (e.g., abb and tbb ligands in ) exhibit moderate yields (~32%) due to the multi-step reflux process .
    • Imidazole-based analogues (e.g., 1-(1H-imidazol-1-yl)methanamine) may achieve higher yields due to simpler reaction pathways .
  • Infrared (IR) Spectroscopy :

    • This compound : Expected N-H stretching vibrations at ~3200–3368 cm⁻¹ (similar to abb in ) .
    • 1-(1H-Benzimidazol-2-yl)methanamine : Distinct C-N stretching at ~1625 cm⁻¹ and aromatic C-H bending at ~740 cm⁻¹ (cf. tbb in ) .
  • UV-Vis Spectroscopy :

    • Benzimidazoles with extended conjugation (e.g., abb ligand) show absorption peaks at ~324–428 nm, whereas imidazole derivatives (e.g., tbb) exhibit shorter λmax (~290–340 nm) due to reduced π-system .

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